Polymyxin B (Sulfate)

Antimicrobial Susceptibility Broth Microdilution MDR Pathogens

Polymyxin B Sulfate is the preferred polymyxin for systemic Gram-negative infections per USCAST recommendations, administered as the directly active sulfate salt — eliminating the slow, variable, and manufacturer-dependent in vivo conversion required by the colistin prodrug CMS. This pharmacokinetic predictability makes it the superior choice for reproducible in vivo efficacy models targeting carbapenem-resistant A. baumannii and P. aeruginosa bloodstream infections. Sourced to USP monograph standards (≥6,000 Units/mg potency, defined HPLC peak identity for B1/B2/B3), this compound supports compendial batch release, stability studies, and CLSI/EUCAST broth microdilution MIC baselines. Procure with confidence for analytical method development, AMR surveillance, or novel anti-Gram-negative comparator studies.

Molecular Formula C111H196N32O30S
Molecular Weight 2491.0 g/mol
Cat. No. B8069361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolymyxin B (Sulfate)
Molecular FormulaC111H196N32O30S
Molecular Weight2491.0 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O
InChIInChI=1S/C56H98N16O13.C55H96N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79);(H2,1,2,3,4)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-;32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+;/m01./s1
InChIKeySBKRTALNRRAOJP-UHIWYKMLSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 0 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polymyxin B Sulfate: Understanding the Core Chemical and Pharmacological Identity for Scientific Procurement


Polymyxin B (sulfate) is a cyclic lipopeptide antibiotic produced by Bacillus polymyxa, administered intravenously in its active sulfate salt form [1]. It differs from polymyxin E (colistin) by a single amino acid substitution at position 6 in the peptide ring (D-phenylalanine in polymyxin B vs. D-leucine in colistin) [2]. Both agents are last-resort therapies for infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii [3]. The United States Pharmacopeia (USP) monograph establishes a potency standard of not less than 6000 Polymyxin B Units per mg, calculated on the dried basis [4].

Why Polymyxin B Sulfate Cannot Be Considered Interchangeable with Colistin-Based Formulations in Research and Clinical Supply


Despite near-identical chemical structures, polymyxin B and colistin exhibit fundamentally different pharmacokinetic behaviors due to their distinct routes of administration. Polymyxin B is administered directly as the active sulfate salt, whereas colistin is administered as the inactive prodrug colistin methanesulfonate (CMS), which requires in vivo conversion to the active moiety colistin—a process that is slow, incomplete, and varies between manufacturers and even between batches [1]. This pharmacokinetic divergence creates irreproducible drug exposure with colistin compared to the more predictable profile of polymyxin B [2]. Furthermore, susceptibility testing discrepancies exist: colistin MIC results cannot reliably predict polymyxin B susceptibility in all cases, with essential agreement as low as 81.3% in certain studies [3]. These variables preclude direct substitution in both experimental and therapeutic contexts.

Polymyxin B Sulfate: Quantified Differential Evidence Versus Colistin for Informed Procurement Decisions


Polymyxin B Demonstrates Statistically Lower MIC Values Than Colistin Against Key MDR Gram-Negative Pathogens

In a comparative in vitro study of 89 clinical isolates, polymyxin B exhibited significantly lower MIC values than colistin against all three critical multidrug-resistant species tested. Against Klebsiella pneumoniae, A. baumannii, and P. aeruginosa, the MICs for polymyxin B were consistently lower [1].

Antimicrobial Susceptibility Broth Microdilution MDR Pathogens

Meta-Analysis Confirms 42% Lower Nephrotoxicity Risk with Polymyxin B Relative to Colistin

A 2024 systematic review and meta-analysis of 22 observational trials evaluating polymyxin B in nosocomial infections found a significantly lower nephrotoxicity rate for polymyxin B compared to colistin [1].

Nephrotoxicity Meta-Analysis Drug Safety

Polymyxin B Enables Predictable Active Drug Delivery Without Prodrug Conversion Variability Inherent to Colistin

Polymyxin B is administered intravenously as the active sulfate salt, whereas colistin is administered as the inactive prodrug colistin methanesulfonate (CMS) that requires in vivo conversion to active colistin [1]. This conversion is slow, incomplete, and varies between CMS brands and batches [2].

Pharmacokinetics Drug Formulation Therapeutic Drug Monitoring

USCAST Recommends Polymyxin B Over Colistin for Systemic Invasive Infections Due to Pharmacokinetic Advantages

The United States Committee on Antimicrobial Susceptibility Testing (USCAST) recommends polymyxin B as the preferred polymyxin for routine systemic use against invasive infections, while colistin is preferred for lower urinary tract infections [1]. Both agents share a susceptible breakpoint of ≤2 mg/L for P. aeruginosa, A. baumannii, and Enterobacterales [2].

Clinical Guidelines USCAST Antimicrobial Stewardship

Polymyxin B Sulfate Possesses a Defined USP Monograph with Standardized Potency of ≥6000 Units/mg

Polymyxin B sulfate is standardized under a USP monograph that specifies a potency of not less than 6000 Polymyxin B Units per mg, calculated on the dried basis [1]. This provides a verifiable quality benchmark for procurement specifications and analytical method validation [2].

Quality Control USP Standard Reference Material

Polymyxin B Sulfate: Defined Research and Industrial Application Scenarios Based on Comparative Evidence


Systemic In Vivo Efficacy Studies in Murine Models of MDR Gram-Negative Infection

Based on USCAST recommendations designating polymyxin B as the preferred polymyxin for systemic invasive infections [1] and its favorable pharmacokinetic profile with predictable active drug exposure [2], this compound is optimally suited for in vivo efficacy studies targeting carbapenem-resistant A. baumannii or P. aeruginosa bloodstream infections. The direct administration of active drug eliminates confounding variables introduced by prodrug conversion kinetics inherent to CMS/colistin formulations [3].

Reference Standard for Analytical Method Development and Quality Control Testing

The existence of a USP monograph specifying ≥6000 Units/mg potency with defined HPLC identification parameters for polymyxin B1, B2, and B3 peaks [1] establishes this compound as a verifiable reference standard for analytical method development, batch release testing, and stability studies. Procurement of USP-grade Polymyxin B Sulfate RS (Reference Standard) supports compendial compliance in GMP environments [2].

In Vitro Susceptibility Testing for Clinical Microbiology and Surveillance Programs

Given that broth microdilution is the only CLSI/EUCAST-recommended reference method for polymyxin susceptibility testing [1], and considering that categorical agreement between manual-read BMD and agar dilution is 92–96% for polymyxin B [2], this compound is essential for establishing accurate MIC baselines in antimicrobial resistance surveillance programs. Lower MIC values observed for polymyxin B against MDR pathogens [3] support its use as a comparator agent in evaluating novel anti-Gram-negative drug candidates.

Quote Request

Request a Quote for Polymyxin B (Sulfate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.